molecular formula C14H14NOP B14736222 2,3-Diphenyl-1,3,2-oxazaphospholidine CAS No. 5679-73-2

2,3-Diphenyl-1,3,2-oxazaphospholidine

Cat. No.: B14736222
CAS No.: 5679-73-2
M. Wt: 243.24 g/mol
InChI Key: UWNLNWZQJSQMBF-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,3,2-oxazaphospholidine is a phosphorus-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes phosphorus, nitrogen, and oxygen atoms, along with two phenyl groups attached to the phosphorus atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-1,3,2-oxazaphospholidine typically involves the reaction of phosphorus trichloride with aniline and phenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity . The general reaction scheme can be represented as follows:

PCl3+2C6H5NH2+2C6H5OH(C6H5)2P(O)N(C6H5)+2HClPCl_3 + 2C_6H_5NH_2 + 2C_6H_5OH \rightarrow (C_6H_5)_2P(O)N(C_6H_5) + 2HCl PCl3​+2C6​H5​NH2​+2C6​H5​OH→(C6​H5​)2​P(O)N(C6​H5​)+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphorus oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,3-Diphenyl-1,3,2-oxazaphospholidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1,3,2-oxazaphospholidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

2,3-Diphenyl-1,3,2-oxazaphospholidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of phenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

5679-73-2

Molecular Formula

C14H14NOP

Molecular Weight

243.24 g/mol

IUPAC Name

2,3-diphenyl-1,3,2-oxazaphospholidine

InChI

InChI=1S/C14H14NOP/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

UWNLNWZQJSQMBF-UHFFFAOYSA-N

Canonical SMILES

C1COP(N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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